

An In-Depth Technical Guide to (2-chloroethyl)phosphonic dichloride

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Compound of Interest

Compound Name: *2-Chloroethylphosphoric Acid
Dichloride*

Cat. No.: *B074352*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectral data of (2-chloroethyl)phosphonic dichloride. The information is intended to support research, development, and safety protocols involving this reactive organophosphorus compound.

Chemical and Physical Properties

(2-chloroethyl)phosphonic dichloride, with the CAS number 690-12-0, is a key intermediate in the synthesis of various organophosphorus compounds, most notably the plant growth regulator ethephon.^[1] Its high reactivity, attributed to the two chlorine atoms attached to the phosphorus center, makes it a versatile but hazardous chemical that must be handled with appropriate safety precautions.

Table 1: Physical and Chemical Properties of (2-chloroethyl)phosphonic dichloride^[1]

Property	Value
Molecular Formula	C ₂ H ₄ Cl ₃ OP
Molecular Weight	181.38 g/mol
CAS Number	690-12-0
IUPAC Name	(2-chloroethyl)phosphonic dichloride
Synonyms	2-chloroethanephosphonic dichloride, β-chloroethylphosphonyl dichloride
Appearance	Colorless to light yellow liquid (presumed)
Boiling Point	Decomposes upon heating
Solubility	Reacts with water and alcohols. Soluble in many aprotic organic solvents.
XLogP3-AA	1.5
Topological Polar Surface Area	17.1 Å ²

Synthesis

The primary industrial synthesis of (2-chloroethyl)phosphonic dichloride involves the reaction of phosphorus trichloride (PCl₃) with ethylene oxide. This reaction is a crucial first step in the overall synthesis of ethephon.[\[2\]](#)[\[3\]](#)

Experimental Protocol: Synthesis from Phosphorus Trichloride and Ethylene Oxide

Objective: To synthesize (2-chloroethyl)phosphonic dichloride.

Materials:

- Phosphorus trichloride (PCl₃)
- Ethylene oxide

- Anhydrous, inert solvent (e.g., dichloromethane, toluene)
- Inert gas (e.g., nitrogen, argon)
- Reaction vessel equipped with a stirrer, thermometer, gas inlet, and reflux condenser

Procedure:

- In a reaction vessel purged with an inert gas, dissolve phosphorus trichloride in an anhydrous, inert solvent.
- Cool the solution to a low temperature (typically 0-5 °C) using an ice bath.
- Slowly bubble ethylene oxide gas through the cooled solution with vigorous stirring. The molar ratio of PCl_3 to ethylene oxide should be carefully controlled, typically around 1:1.^[3]
- Maintain the reaction temperature below 10 °C throughout the addition of ethylene oxide to prevent unwanted side reactions and polymerization.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.
- The resulting product, (2-chloroethyl)phosphonic dichloride, can be purified by vacuum distillation, although it is often used in the next synthetic step without further purification.^[4]

Safety Precautions:

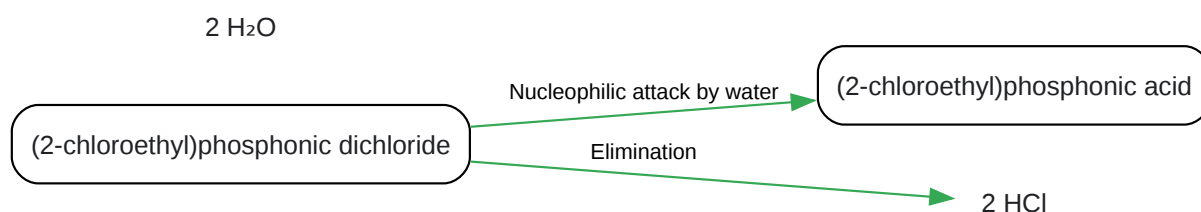
- This reaction should be performed in a well-ventilated fume hood due to the toxicity and volatility of the reactants.
- Phosphorus trichloride is highly corrosive and reacts violently with water.
- Ethylene oxide is a flammable and carcinogenic gas.
- Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Reactivity

(2-chloroethyl)phosphonic dichloride is a highly reactive compound due to the presence of the phosphonic dichloride functional group. The phosphorus-chlorine bonds are susceptible to nucleophilic attack by a wide range of nucleophiles.

Hydrolysis

(2-chloroethyl)phosphonic dichloride readily reacts with water in a vigorous, exothermic reaction to form (2-chloroethyl)phosphonic acid and hydrochloric acid. This reaction is the basis for the final step in the synthesis of ethephon from its precursors.

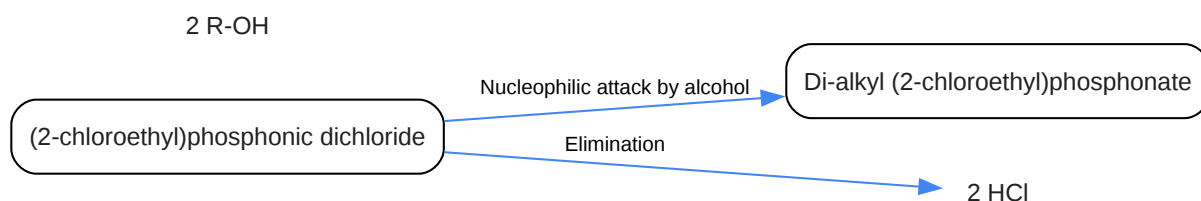


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Hydrolysis of (2-chloroethyl)phosphonic dichloride.

Alcoholysis

Similar to hydrolysis, (2-chloroethyl)phosphonic dichloride reacts with alcohols to form the corresponding phosphonic esters. This reaction is a common method for synthesizing various phosphonate esters.

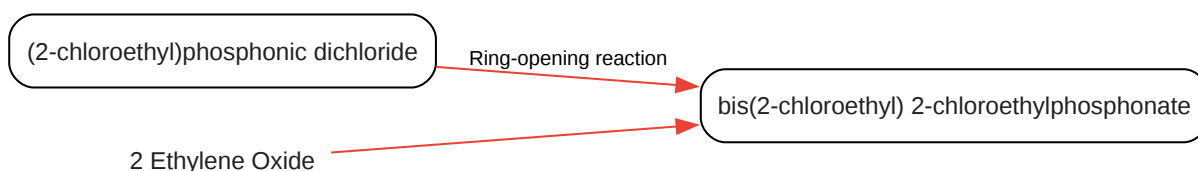


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Alcoholysis of (2-chloroethyl)phosphonic dichloride.

Reaction with Ethylene Oxide

As mentioned in the synthesis section of its downstream products, (2-chloroethyl)phosphonic dichloride reacts with ethylene oxide to produce bis(2-chloroethyl) 2-chloroethylphosphonate. This reaction forms the basis of a key step in the industrial production of ethephon.[4]



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Reaction with ethylene oxide.

Spectral Data

Spectroscopic analysis is essential for the characterization and quality control of (2-chloroethyl)phosphonic dichloride.

Table 2: Summary of Spectral Data

Technique	Key Features
^{31}P NMR	A single resonance is expected in the phosphonic dichloride region.
^1H NMR	Two triplets corresponding to the two inequivalent methylene groups ($-\text{CH}_2\text{-Cl}$ and $-\text{CH}_2\text{-P}$).
^{13}C NMR	Two distinct signals for the two carbon atoms.
FTIR	Characteristic peaks for P=O , P-Cl , and C-Cl bonds. [5] [6]
Mass Spec.	Molecular ion peak and fragmentation pattern consistent with the structure.

^{31}P NMR Spectroscopy

Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds. For (2-chloroethyl)phosphonic dichloride, a single peak is expected in the region characteristic of phosphonic dichlorides. The chemical shift will be influenced by the electron-withdrawing effects of the chlorine atoms and the chloroethyl group.

FTIR Spectroscopy

The infrared spectrum of (2-chloroethyl)phosphonic dichloride will exhibit characteristic absorption bands that can be used for its identification.

Table 3: Predicted FTIR Spectral Data and Assignments

Wavenumber (cm ⁻¹)	Assignment
~1250 - 1300	P=O stretching vibration
~700 - 800	C-Cl stretching vibration
~500 - 600	P-Cl stretching vibration
~2850 - 3000	C-H stretching vibrations
~1400 - 1450	C-H bending vibrations

Biological Activity and Toxicology

The primary biological relevance of (2-chloroethyl)phosphonic dichloride is as a precursor to ethephon, which acts as a plant growth regulator by releasing ethylene.^[7] Direct toxicological data for (2-chloroethyl)phosphonic dichloride is limited, but due to its high reactivity and the hazardous nature of its hydrolysis products (hydrochloric acid), it should be considered a corrosive and toxic substance.

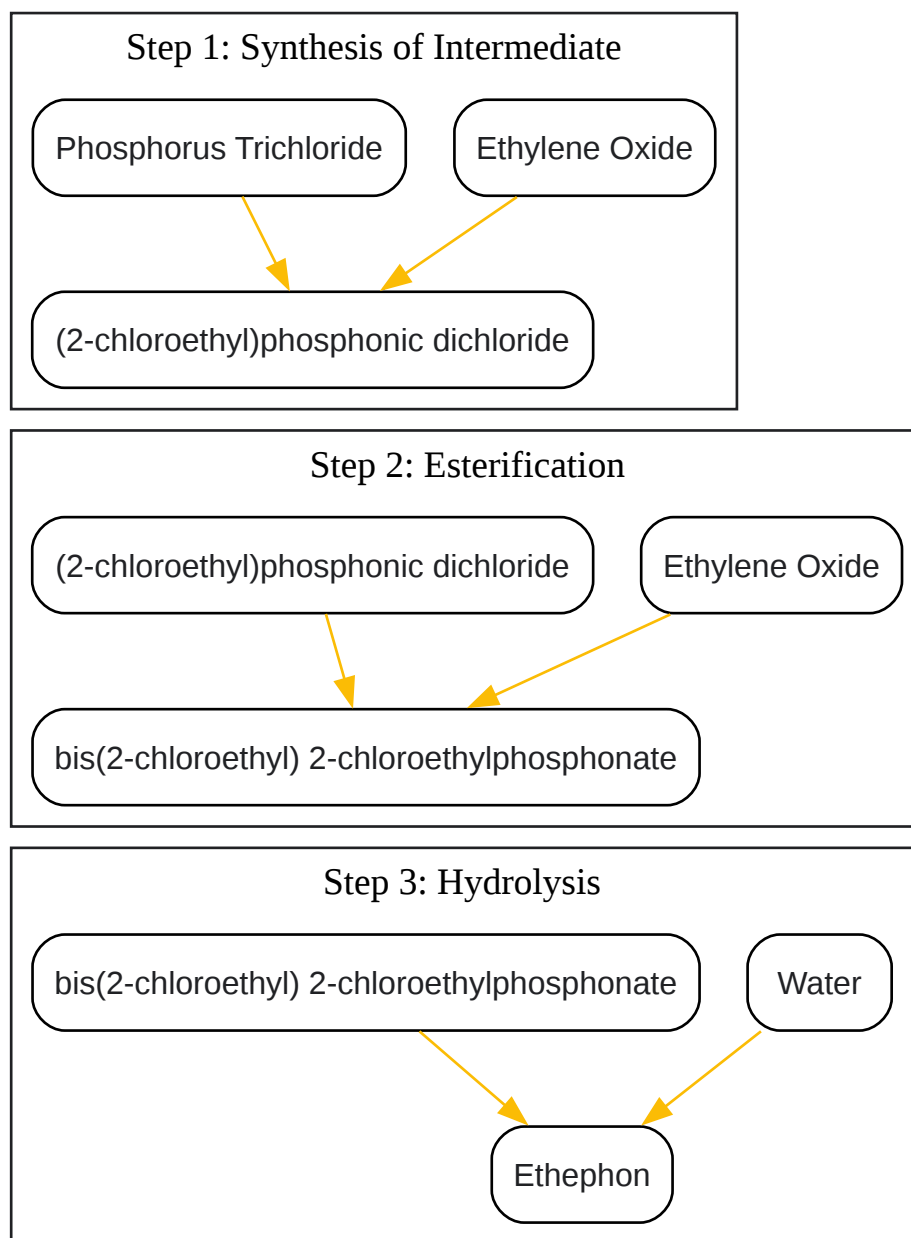
Acute toxic effects of its downstream product, ethephon, have been studied, with acid-borne corrosion being a primary cause of death in animal studies at high doses.^[8] Given that (2-chloroethyl)phosphonic dichloride readily hydrolyzes to form acidic products, similar corrosive effects can be anticipated upon exposure.

Safety Recommendations:

- Handle only in a well-ventilated chemical fume hood.
- Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
- Avoid contact with skin, eyes, and clothing.
- In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
- Store in a cool, dry place away from water and other nucleophiles in a tightly sealed container.

Logical Relationships and Workflows

The synthesis of ethephon from basic starting materials illustrates the central role of (2-chloroethyl)phosphonic dichloride as an intermediate.



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Overall workflow for the synthesis of Ethephon.

This guide provides a foundational understanding of the chemical properties and handling of (2-chloroethyl)phosphonic dichloride. Researchers and professionals are encouraged to consult additional safety data sheets and peer-reviewed literature before working with this compound.

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